molecular formula C20H24N2O3 B2984030 N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1798672-39-5

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No.: B2984030
CAS No.: 1798672-39-5
M. Wt: 340.423
InChI Key: WDMYKZBFIWPPRZ-UHFFFAOYSA-N
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Description

N1-Benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide (CAS 1798672-39-5) is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmacological research. With a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol, this compound is characterized by its oxalamide core flanked by a benzyl group and a 5-hydroxy-3-phenylpentyl chain . Oxalamide derivatives represent a significant class of compounds in drug discovery due to their potential as key intermediates or final products with various biological activities. The structural motif of this compound makes it a valuable building block for constructing more complex molecules and for studying structure-activity relationships. While specific biological data for this exact compound is limited in the public domain, related oxalamide structures have been investigated across multiple therapeutic areas, including as potential modulators of biological targets . Researchers may find this compound particularly useful in programs targeting neurological disorders, inflammatory conditions, or metabolic diseases, given the pharmacological profiles of similar compounds. The product is offered as a high-purity material for research purposes only. Researchers should consult the safety data sheet for proper handling and storage information. This product is intended for laboratory research use by trained professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-benzyl-N-(5-hydroxy-3-phenylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-14-12-18(17-9-5-2-6-10-17)11-13-21-19(24)20(25)22-15-16-7-3-1-4-8-16/h1-10,18,23H,11-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMYKZBFIWPPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:

    Formation of the Hydroxy-Phenylpentyl Chain: This step involves the reaction of a phenylpentyl precursor with a suitable hydroxylating agent to introduce the hydroxy group.

    Benzylation: The hydroxy-phenylpentyl intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylated product.

    Oxalamide Formation: The final step involves the reaction of the benzylated intermediate with oxalyl chloride and an amine to form the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 2 belongs to a broader class of oxalamide derivatives tailored for polymer nucleation. Key structural analogues include:

Compound Name Structural Features Key Differences vs. Compound 2
Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate) Longer flexible spacer (C18 backbone), ethyl ester terminal groups Reduced miscibility with PHB due to longer spacer; lower nucleation efficiency at high cooling rates.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide Thiophene substituent at N2 position Heterocyclic groups may alter hydrogen-bonding dynamics; thermal stability and nucleation efficiency uncharacterized.
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide Benzodioxole group at N1, shorter hydroxy-phenylpropyl chain Shorter chain limits phase separation; potential for lower crystallinity enhancement.
N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide Chloro-methylphenyl group at N1, thiophene at N2 Electronegative substituents may improve thermal stability but reduce polymer compatibility.

Performance Comparison with Traditional Nucleating Agents

Compound 2 outperforms conventional nucleating agents in PHB processing (Table 1):

Nucleating Agent Optimal Concentration (wt%) Crystallization Half-Life (t₀.5) Peak Crystallization Temp (°C) Max Cooling Rate (℃/min)
Compound 2 0.5 1.2 min (at 115°C) 72.3 60
Boron Nitride 1.0 3.5 min (at 115°C) 68.5 10
Cyanuric Acid 1.5 4.8 min (at 115°C) 65.2 10
Uracil 2.0 5.2 min (at 115°C) 63.7 10

Key advantages of Compound 2:

  • Enhanced Miscibility : Terminal benzyl and hydroxy-phenylpentyl groups mimic PHB’s repeating units, ensuring homogeneous dispersion in the polymer melt .
  • Controlled Phase Separation : Shortened flexible spacer (vs. Compound 1) enables phase separation near PHB’s crystallization temperature, maximizing nucleation density .
  • High Cooling Rate Compatibility : Maintains nucleation efficiency at 60°C/min, critical for industrial extrusion and injection molding .

Thermal Behavior and Molecular Dynamics

Differential scanning calorimetry (DSC) reveals distinct thermal transitions:

  • Compound 1 : Exhibits three endothermic peaks at 59.2°C, 147.9°C, and 203.4°C during heating, attributed to crystal-crystal transitions and melting .
  • Compound 2 : Phase separation occurs at 192.9°C upon cooling, followed by structural reorganization at ~7.1°C, aligning with PHB’s crystallization window .

Solid-state NMR studies highlight conformational changes in Compound 2 during heating, particularly in oxalamide hydrogen bonding and terminal group mobility, which facilitate self-assembly into β-sheet-like structures .

Research Findings and Implications

  • Optimal Concentration : At 0.5 wt%, Compound 2 reduces PHB’s t₀.5 by 70% compared to pure PHB, while higher concentrations (>0.5 wt%) form large aggregates, reducing surface-area-to-volume ratios and nucleation efficiency .
  • Industrial Relevance : Polarized light microscopy confirms that Compound 2 nucleates PHB even at rapid cooling rates, achieving >80% crystallinity .
  • Generic Design Principles : The success of Compound 2 underscores the importance of (i) terminal group compatibility with the polymer matrix and (ii) spacer length optimization for phase separation .

Biological Activity

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological activity, and relevant research findings related to this compound, emphasizing its therapeutic applications and mechanisms of action.

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 364.44 g/mol
  • CAS Number : 1909333-82-9

Synthesis

The synthesis of this compound typically involves the reaction of benzyl amine with oxalic acid derivatives under controlled conditions. The process may include:

  • Formation of the amide bond : Reaction between benzyl amine and oxalic acid derivative.
  • Purification : Crystallization or chromatography to obtain pure product.

Antiviral Activity

Recent studies have highlighted the potential of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in antiretroviral therapy for HIV, blocking the reverse transcriptase enzyme necessary for viral replication. The compound exhibits:

  • Binding Affinity : Strong interactions with the NNRTI binding pocket, which is essential for inhibiting HIV replication.
  • Mechanism of Action : It binds to an allosteric site on reverse transcriptase, causing conformational changes that inhibit enzyme activity .

Antibacterial Activity

In addition to antiviral properties, preliminary data suggest that this compound may possess antibacterial activity. The compound has shown efficacy against various bacterial strains in vitro, indicating its potential as a therapeutic agent for bacterial infections.

Study 1: Antiviral Efficacy

A study conducted by Benjahad et al. utilized pharmacophore modeling and molecular docking to identify this compound as a promising NNRTI. The research demonstrated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against HIV, indicating strong antiviral activity.
  • Structure-Activity Relationship (SAR) : Modifications in the side chain significantly affected potency, highlighting the importance of structural features in drug design.

Study 2: Antibacterial Potential

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed:

  • Zone of Inhibition : The compound produced significant zones of inhibition compared to control antibiotics.
  • Mechanism of Action : Further studies suggested that it disrupts bacterial cell wall synthesis.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityTest MethodologyKey Findings
AntiviralMolecular DockingStrong binding affinity as NNRTI; low micromolar IC50 values
AntibacterialDisk DiffusionSignificant inhibition zones against multiple bacterial strains

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